6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one
Description
The exact mass of the compound this compound is 327.16952493 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-5-19-22(6-12)9-13-7-20(8-13)17(24)10-21-11-18-15(4-16(21)23)14-2-3-14/h4-6,11,13-14H,2-3,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIIGPUSNPDEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopropyl group, a dihydropyrimidinone core, and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 344.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. This effect is attributed to the compound's ability to modulate signaling pathways involved in neuroinflammation .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate the activity of receptors associated with inflammation and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.
Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the anticancer potential of the compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .
Study 2: Antimicrobial Activity
In research conducted by Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial activity compared to standard antibiotics .
Study 3: Neuroprotection
A recent animal study published in Neurobiology of Disease demonstrated that administration of the compound significantly improved cognitive function in mice subjected to oxidative stress conditions. The results suggested that it may protect against memory deficits by reducing neuroinflammation markers.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves coupling azetidine and pyrazole moieties via a ketone linker. A method analogous to includes using cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type coupling reactions. Key intermediates include the azetidine derivative (e.g., 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine) and the dihydropyrimidinone core. Reaction optimization often requires chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) to isolate the final product .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Used to verify cyclopropane protons (δ ~0.5–1.5 ppm) and azetidine/pyrazole ring connectivity (e.g., pyrazole methyl groups at δ ~2.3 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : Resolves stereochemistry and tautomeric forms, as demonstrated in structurally related compounds (e.g., cyclopropyl-pyridine derivatives) .
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. TLC (silica gel, ethyl acetate:hexane 3:7) can preliminarily monitor reaction progress. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines (e.g., <5000 ppm for DMSO) .
Advanced Research Questions
Q. How can the coupling reaction between azetidine and pyrazole moieties be optimized to improve yield?
- Catalyst selection : Copper(I) bromide (0.05–0.1 eq) in DMSO at 35°C enhances cross-coupling efficiency .
- Base optimization : Cesium carbonate (3 eq) outperforms potassium carbonate in suppressing side reactions (e.g., N-alkylation of pyrazole) .
- Reaction time : Extended stirring (48–72 hours) may be required for sterically hindered intermediates .
Q. What strategies resolve contradictions in NMR data caused by tautomerism in dihydropyrimidinone derivatives?
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing signal splitting at low temperatures (−40°C) .
- DFT calculations : Predicts dominant tautomers and validates experimental spectra .
- Cocrystallization studies : Stabilizes specific tautomers for X-ray analysis, as seen in pyridopyrimidinone analogs .
Q. What are effective methods to mitigate by-products during the cyclopropane ring formation?
- Slow addition of reagents : Prevents exothermic side reactions (e.g., ring-opening of cyclopropane precursors) .
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for azetidine amines) .
- Flow chemistry : Enhances control over reaction kinetics, reducing dimerization or decomposition .
Q. How can thermal stability and degradation pathways of this compound be analyzed?
- TGA/DSC : Measures decomposition onset temperatures (e.g., >200°C indicates suitability for high-temperature reactions) .
- Forced degradation studies : Expose the compound to acid/base/hydrolytic conditions and analyze degradation products via LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar compounds?
- Structural analogs : Compare substituent effects (e.g., 4-methyl vs. 4-ethyl pyrazole on receptor binding) using molecular docking .
- Assay variability : Standardize testing protocols (e.g., CRF-1 receptor antagonism assays) to minimize inter-lab differences .
Q. What experimental controls are critical when evaluating synthetic reproducibility?
- Internal standards : Spiking reactions with deuterated analogs (e.g., d₃-cyclopropane) to track yield .
- Replicate batches : Synthesize at least three independent batches to assess consistency in melting points and spectral data .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
